molecular formula C13H22N2O B1427971 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine CAS No. 1250480-94-4

3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine

Cat. No. B1427971
M. Wt: 222.33 g/mol
InChI Key: KGHGWOMRSLEGOP-UHFFFAOYSA-N
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Description

The compound “3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine” is an organic molecule that contains a cyclohexyl group, a 2-methylpropyl group, and an oxazole ring with an amine group at the 5-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, a five-membered ring containing two heteroatoms (an oxygen and a nitrogen), flanked by the cyclohexyl and 2-methylpropyl groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxazole ring and the amine group. The oxazole ring is aromatic and relatively stable, but the nitrogen atom could potentially participate in various reactions. The amine group could also be involved in reactions such as acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the amine group could influence its solubility in water .

Scientific Research Applications

1. Synthesis of Derivatives

N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives have been synthesized from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide using mild and efficient catalysts at room temperature under solvent-free conditions (Ghorbani‑Vaghei & Amiri, 2014).

2. Catalysis in Synthesis of Oxazoles

2,4-Disubstituted-5-methyl oxazoles were prepared from a 2-step, 1-pot procedure using acid chlorides and propargyl amines, with AuCl3 catalyzed cyclization, showcasing the novel formation of tri-substituted oxazoles (Tran-Dube Michelle Bich, Johnson & McAlpine, 2013).

3. Macrocycle Construction

Research on 2-amino-3,3-dichloroacrylonitrile (ADAN) used for creating macrocyclic structures like cyclophanes with two oxazole fragments has been conducted, demonstrating its utility in synthesizing complex molecular structures (Merzhyievskyi et al., 2020).

Safety And Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of new compounds with oxazole rings is a vibrant area of research in medicinal chemistry. This compound could potentially be studied for its biological activity and could serve as a starting point for the development of new drugs .

properties

IUPAC Name

3-cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-9(2)8-11-12(15-16-13(11)14)10-6-4-3-5-7-10/h9-10H,3-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHGWOMRSLEGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(ON=C1C2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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